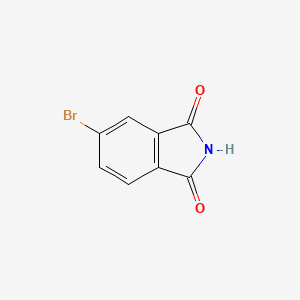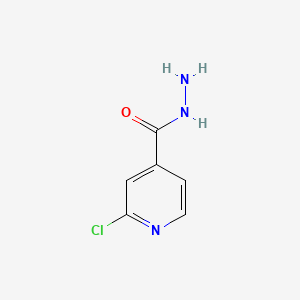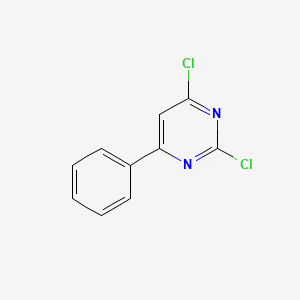
2,4-Dichloro-6-phenylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-phenylpyrimidine involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form 2,4-Dichloro-6-phenylpyrimidine .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 3 positions . The pyrimidine ring is substituted with two chlorine atoms at the 2 and 4 positions and a phenyl group at the 6 position .Chemical Reactions Analysis
2,4-Dichloro-6-phenylpyrimidine undergoes nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
2,4-Dichloro-6-phenylpyrimidine is a solid at room temperature . The InChI code for this compound is 1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H .Applications De Recherche Scientifique
Anticancer Research
2,4-Dichloro-6-phenylpyrimidine serves as a core structure in the synthesis of compounds with potential anticancer properties. Its pyrimidine ring is a common motif in many FDA-approved drugs for treating various cancers, such as leukemia and breast cancer . The compound’s ability to act as an intermediate in synthesizing more complex molecules makes it valuable in developing new chemotherapeutic agents.
Antimicrobial and Antifungal Applications
The pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. Researchers utilize 2,4-Dichloro-6-phenylpyrimidine to create new molecules that can combat resistant strains of bacteria and fungi, addressing a critical need in the medical field for novel antibiotics .
Cardiovascular Therapeutics
Compounds derived from 2,4-Dichloro-6-phenylpyrimidine are studied for their cardiovascular benefits, including antihypertensive effects. The structural diversity of pyrimidine allows for the modulation of biological targets involved in cardiovascular diseases .
Neuroprotection and Ocular Therapies
Derivatives of 2,4-Dichloro-6-phenylpyrimidine are explored for their neuroprotective effects, particularly in the context of retinal ganglion cell protection. This research is crucial for developing treatments for degenerative eye diseases and conditions affecting the nervous system .
Anti-Inflammatory and Analgesic Properties
The pyrimidine scaffold is associated with anti-inflammatory and analgesic activities. Scientists are investigating the role of 2,4-Dichloro-6-phenylpyrimidine in synthesizing new drugs that can provide pain relief and reduce inflammation, which has broad implications for treating chronic pain conditions .
Antidiabetic and Metabolic Disorder Treatments
Research into the applications of 2,4-Dichloro-6-phenylpyrimidine also extends to metabolic disorders, including diabetes. The compound’s derivatives are potential candidates for developing new antidiabetic medications and treatments for related metabolic issues .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-6-phenylpyrimidine is the serotonin (5-HT) receptor sites . The compound interacts with these receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.
Mode of Action
2,4-Dichloro-6-phenylpyrimidine interacts with its targets through a process known as nucleophilic aromatic substitution (SNAr) reaction . The compound’s hydrophobic side chain, introduced using organolithium reagents, enhances its binding affinity with the serotonin (5-HT) receptor sites . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site (Asp155) neutralizes the positive charge on the ligand bound to the receptor .
Pharmacokinetics
The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance the compound’s affinity and potentially its bioavailability .
Action Environment
This compound, like many pyrimidine derivatives, holds potential for various pharmacological applications due to its interaction with serotonin (5-HT) receptor sites .
Propriétés
IUPAC Name |
2,4-dichloro-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSMZDBMUSIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287122 | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-phenylpyrimidine | |
CAS RN |
26032-72-4 | |
| Record name | 26032-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the regioselectivity of nucleophilic attack on 2,4-Dichloro-6-phenylpyrimidine?
A1: Research has shown that nucleophilic attack on 2,4-Dichloro-6-phenylpyrimidine (3) is highly regioselective, favoring the C-4 position. [] This means that nucleophiles preferentially substitute the chlorine atom at the 4-position of the pyrimidine ring over the chlorine atom at the 2-position. For example, reactions with N-methylpiperazine primarily yield the C-4 substituted product. This selectivity is important for synthetic chemists as it allows for the controlled and predictable synthesis of specific pyrimidine derivatives.
Q2: How is 2,4-Dichloro-6-phenylpyrimidine synthesized using organolithium reagents?
A2: One method for synthesizing 2,4-Dichloro-6-phenylpyrimidine (3) involves the use of organolithium reagents. [] While the specific reaction details aren't provided in the abstract, it suggests that organolithium reagents are crucial in constructing the pyrimidine ring or incorporating the phenyl substituent. Further investigation into the full text of the research paper would be necessary to understand the precise synthetic route and role of organolithium reagents in this process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

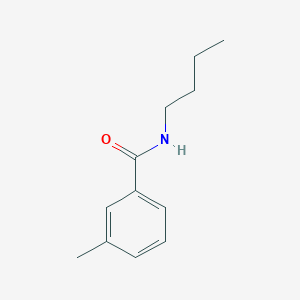
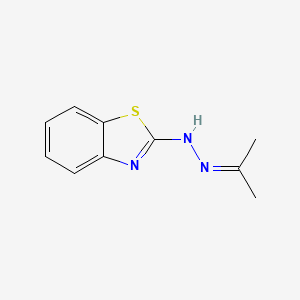
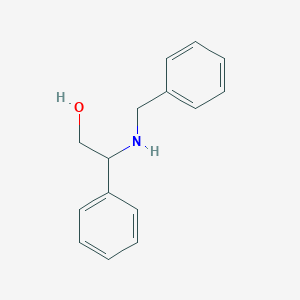
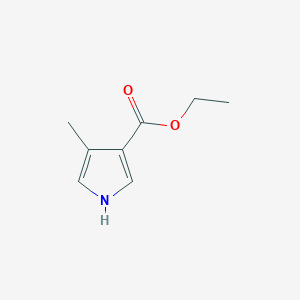
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

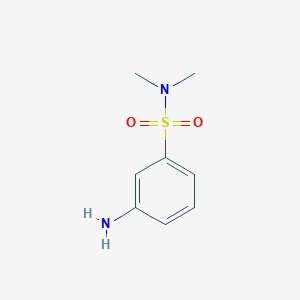

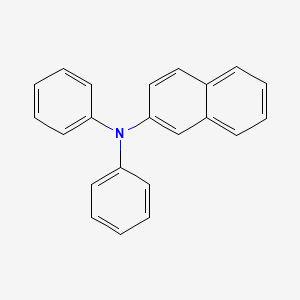
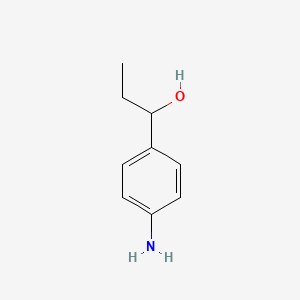
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
